molecular formula C4H7Cl2F B3042005 1,1-Dichloro-1-fluorobutane CAS No. 460-28-6

1,1-Dichloro-1-fluorobutane

Cat. No. B3042005
CAS RN: 460-28-6
M. Wt: 145 g/mol
InChI Key: OBBZUPRNUSGSGQ-UHFFFAOYSA-N
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Description

“1,1-Dichloro-1-fluorobutane” is a type of haloalkane. Haloalkanes are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine) . Unfortunately, there is limited information available specifically for “this compound”.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butane molecule where two hydrogen atoms have been replaced by chlorine atoms and one hydrogen atom has been replaced by a fluorine atom .

Scientific Research Applications

Synthesis and Nucleophilic Reactions

1,1-Dichloro-1-fluorobutane has been studied in the context of synthesis and nucleophilic reactions. In one study, 3-Chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide were prepared from a compound involving this compound through a multi-step process. This process involved UV-initiated addition and various other chemical reactions, demonstrating the compound's utility in complex organic syntheses (Paleta, Volkov, & Hetflejš, 2000).

Polyunsaturated Organosilicon Dendrimers

This compound has also been involved in the preparation of new polyunsaturated organosilicon dendrimers. These dendrimers, based on 1,1-diethynyl-and 1-vinyl-1-ethynylsilacycloalkanes, were synthesized through reactions involving 1,1-dichloro-and 1-vinyl-1-chlorosilacyclanes. This research highlights the potential of this compound in advanced materials science (Zhilitskaya, Istomina, Yarosh, & Voronkov, 2006).

Conformational Equilibrium and Potential Energy Surface

The rotational spectra and conformational equilibrium of 1-fluorobutane, a related compound to this compound, were extensively studied. This research used microwave spectroscopy and ab initio calculations to determine the stability and conformational dynamics of different rotamers of 1-fluorobutane, providing insights into the physical chemistry of similar fluorinated compounds (Favero, Maris, Esposti, Favero, Caminati, & Pawelke, 2000).

Thermodynamic Properties

The thermodynamic properties of 1,1-dichloro-1-fluoroethane, a compound structurally similar to this compound, have been researched. Measurements of compressed liquid densities and vapor pressures provided data essential for understanding the physical properties of these types of compounds, which is crucial in various industrial applications (Defibaugh, Goodwin, Morrison, & Weber, 1993).

properties

IUPAC Name

1,1-dichloro-1-fluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2F/c1-2-3-4(5,6)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBZUPRNUSGSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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